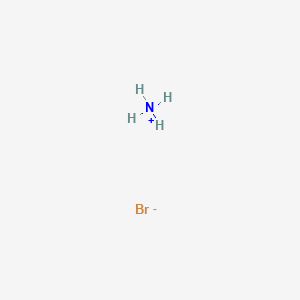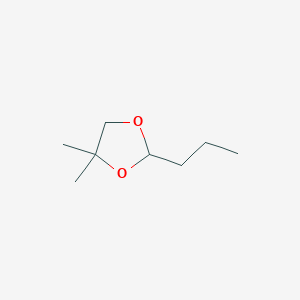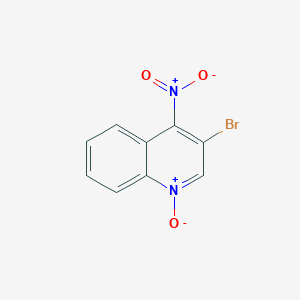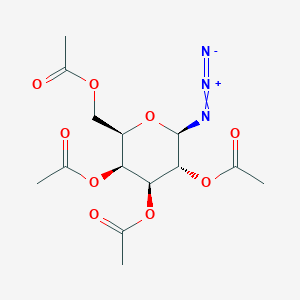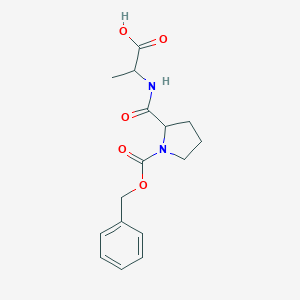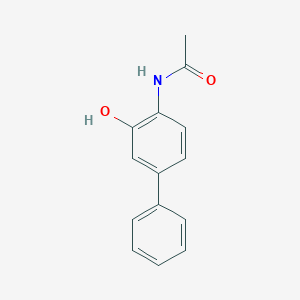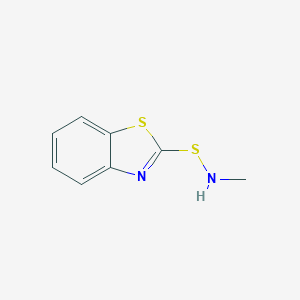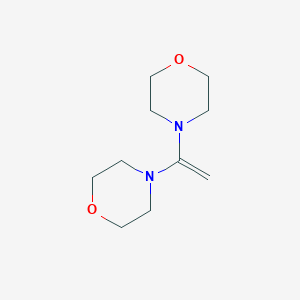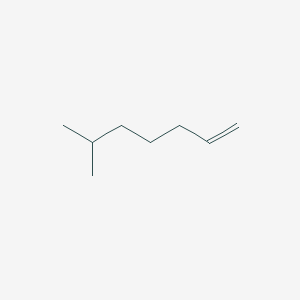
トリメチルシリルメタクリレート
概要
説明
(Trimethylsilyl)methacrylate is a useful research compound. Its molecular formula is C7H14O2Si and its molecular weight is 158.27 g/mol. The purity is usually 95%.
The exact mass of the compound (Trimethylsilyl)methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Trimethylsilyl)methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Trimethylsilyl)methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ポリマー合成
トリメチルシリルメタクリレートは、ポリマーの合成にしばしば使用されます。 例えば、トリ(トリメチルシリル)シリルメタクリレートの非対称アニオン重合に使用され、高度にアイソタクチックならせん状キラルポリマーが生成されます . このポリマーはラセミ体の化合物に対して高いキラル認識能を示し、高速液体クロマトグラフィー用キラル固定相として使用されています .
重合後修飾
3-(トリメチルシリル)プロパルギルメタクリレートは、関連する化合物であり、アルキン官能化ポリマーおよびコポリマーの合成に使用されるメタクリレート系モノマーです . アルキンの組み込みにより、銅(I)触媒によるアジド-アルキン環状付加(CuAAC)反応やチオール-イン反応などの反応による迅速な重合後修飾が可能になります .
シリコーン変性ポリウレタンアクリレート(SPUA)プレポリマー
トリメチルシリルメタクリレートは、シリコーン変性ポリウレタンアクリレート(SPUA)プレポリマーの調製に使用されてきました . これらのプレポリマーは、ジシクロヘキシルメタン-4, 4′-ジイソシアネート(HMDI)、PPG1000、トリエチレングリコール(TEG)、2-ヒドロキシエチルアクリレート(HEA)、およびトリ(トリメチルシロキシ)シリルプロピル側基を有する多価ヒドロキシアルキルシリコーン(MI-III)から調製されました .
化学反応
トリ(トリメチルシリル)シリル(TTMSS)基は、ハイパーシリル、シスィル、またはスーパースィル基とも呼ばれ、非常にかさ高いシリル基であり、近年、(2þ2)環化、ムカイヤマアルドール反応、およびそのエノールエーテルのカスケード反応など、さまざまな反応でジアステレオ選択性を誘導するために使用されてきました .
安定した片手らせん構造
キラルリガンドの存在下でアニオン開始剤を使用してTTMSSMAを非対称アニオン重合すると、片手らせん構造を持つ光学活性ポリマーを生成する、新規のかさ高いメタクリレートを開発できます .
アイソタクチックラジカル伝播
メタクリレート中のTTMSS基は、トリアリール基によって行われているように、アイソタクチックラジカル伝播を決定するのに十分にかさ高いです .
Safety and Hazards
“(Trimethylsilyl)methacrylate” is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .
作用機序
Target of Action
Trimethylsilyl methacrylate (TMSMA) is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it is incorporated during the polymerization process .
Mode of Action
TMSMA interacts with its targets (polymer chains) through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of TMSMA, it can be polymerized under anionic conditions to give stereoregular polymers .
Biochemical Pathways
The biochemical pathway of TMSMA primarily involves the process of anionic polymerization . This process leads to the formation of polymers with a specific arrangement of the TMSMA units, which can significantly affect the properties of the resulting polymer .
Pharmacokinetics
It’s worth noting that tmsma is characterized by a high gi absorption and bbb permeant .
Result of Action
The result of TMSMA’s action is the formation of polymers with specific stereochemical configurations . These polymers can have a variety of uses, depending on the specific properties conferred by the stereochemical arrangement of the TMSMA units .
Action Environment
The action of TMSMA is influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by factors such as temperature and the presence of a catalyst . Additionally, TMSMA is characterized by a vapor pressure of less than 5 mmHg at 25 °C, indicating that it can evaporate into the air from open containers exposed to ambient conditions .
生化学分析
Biochemical Properties
(Trimethylsilyl)methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes and proteins during these reactions. For instance, it can be used in the synthesis of hydrogels, which are known to interact with human osteoblasts, promoting their growth and differentiation . The compound’s interaction with these cells is facilitated by its methacrylate group, which can form covalent bonds with other biomolecules, enhancing the stability and functionality of the resulting polymers.
Cellular Effects
The effects of (Trimethylsilyl)methacrylate on various cell types and cellular processes are profound. In human osteoblasts, for example, it has been shown to enhance cell attachment, growth, and proliferation . This compound influences cell signaling pathways, gene expression, and cellular metabolism by providing a stable matrix for cell growth. The methacrylate group in (Trimethylsilyl)methacrylate allows for the formation of hydrogels that mimic the extracellular matrix, thereby supporting cellular functions and promoting tissue regeneration.
Molecular Mechanism
At the molecular level, (Trimethylsilyl)methacrylate exerts its effects through several mechanisms. The trimethylsilyl group provides steric hindrance, which can protect reactive sites on the methacrylate group during polymerization . This protection allows for controlled polymerization and the formation of stable polymers. Additionally, the methacrylate group can form covalent bonds with other biomolecules, facilitating the creation of complex polymer networks. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
The stability and degradation of (Trimethylsilyl)methacrylate over time are critical factors in its application. In laboratory settings, this compound has been shown to maintain its stability under inert conditions but can degrade when exposed to moisture . Long-term studies have indicated that (Trimethylsilyl)methacrylate can have sustained effects on cellular function, particularly in the context of hydrogel formation and tissue engineering applications
Dosage Effects in Animal Models
The effects of (Trimethylsilyl)methacrylate vary with different dosages in animal models. At lower doses, it has been observed to promote tissue regeneration and cellular growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential irritation and inflammation . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
(Trimethylsilyl)methacrylate is involved in several metabolic pathways, particularly those related to polymer synthesis and degradation. The compound interacts with enzymes such as esterases, which can hydrolyze the methacrylate group, leading to the formation of methacrylic acid and trimethylsilanol . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, (Trimethylsilyl)methacrylate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s trimethylsilyl group can facilitate its uptake and localization within cellular compartments. Additionally, the methacrylate group can interact with cellular membranes, influencing the compound’s distribution and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of (Trimethylsilyl)methacrylate is influenced by its chemical structure. The trimethylsilyl group can act as a targeting signal, directing the compound to specific cellular compartments such as the cytoplasm and nucleus . Post-translational modifications of the methacrylate group can further refine its localization, ensuring that it reaches the desired subcellular sites for optimal activity and function.
特性
IUPAC Name |
trimethylsilyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25499-03-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5074002 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13688-56-7 | |
| Record name | Trimethylsilyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
